molecular formula C11H13N3O B1599525 N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine CAS No. 857283-77-3

N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine

Cat. No.: B1599525
CAS No.: 857283-77-3
M. Wt: 203.24 g/mol
InChI Key: RRWDXYWBTQVTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, emerged as a critical pharmacophore in drug discovery after nearly a century of relative obscurity. Early applications focused on its photochemical rearrangements, but the 1940s marked a turning point with investigations into its biological activity. The commercialization of Oxolamine in the 1960s—a cough suppressant featuring a 1,2,4-oxadiazole core—highlighted its therapeutic potential. By the 21st century, advances in synthetic methodologies, such as microwave-assisted cyclization and superbase-mediated reactions, enabled the efficient production of diverse derivatives.

Recent decades have seen a surge in research, driven by the heterocycle’s bioisosteric equivalence to esters and amides, mitigating hydrolysis risks while retaining hydrogen-bonding capabilities. For instance, 1,2,4-oxadiazoles now feature in compounds targeting cancer, neurodegenerative diseases, and antimicrobial resistance. The isomer’s dipole moment (distinct from 1,3,4-oxadiazoles) further enhances its suitability for designing ligands with optimized receptor interactions.

Table 1: Milestones in 1,2,4-Oxadiazole Research

Year Development Impact
1884 First synthesis by Tiemann and Krüger Established foundational synthetic pathways
1960 Oxolamine as First-In-Class drug Validated therapeutic applicability
2017 Superbase-mediated one-pot synthesis Enabled rapid, high-yield production of derivatives
2022 Antimicrobial/anti-Alzheimer agents Expanded applications in neurodegeneration and infectious diseases

Structural Significance of the N-Methyl-Benzylamine-Oxadiazole Hybrid Scaffold

N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine integrates two pharmacologically privileged motifs: a benzylamine moiety and a 5-methyl-1,2,4-oxadiazole ring. The para-substituted benzylamine enhances blood-brain barrier permeability, a trait critical for central nervous system-targeted therapies. Concurrently, the oxadiazole ring’s electron-deficient nature stabilizes the compound against oxidative metabolism, prolonging its half-life in vivo.

The methyl group at position 5 of the oxadiazole ring reduces steric hindrance, facilitating interactions with hydrophobic enzyme pockets, as observed in acetylcholinesterase inhibitors. Additionally, the N-methylation of the benzylamine mitigates first-pass metabolism by cytochrome P450 enzymes, a common limitation in amine-containing drugs.

Table 2: Key Structural Features and Functional Roles

Component Functional Role
5-Methyl-1,2,4-oxadiazole Bioisostere for esters/amides; enhances metabolic stability
Para-substituted benzyl Promotes π-π stacking with aromatic residues in target proteins
N-Methyl group Reduces hepatic metabolism; improves pharmacokinetics

Current Research Landscape and Knowledge Gaps

Recent studies emphasize the compound’s versatility. For example, derivatives have demonstrated inhibitory activity against monoamine oxidase B (MAO-B) (IC~50~ = 0.371 μM) and acetylcholinesterase (IC~50~ = 0.0158 μM), outperforming reference drugs like donepezil. In oncology, structural analogs disrupt protein-protein interactions in RET kinase, a driver of thyroid cancers. However, critical gaps persist:

  • Synthetic Scalability : While microwave-assisted methods reduce reaction times to minutes, industrial-scale production remains challenging due to catalyst costs and purification hurdles.
  • Target Selectivity : Although potent against MAO-B, off-target effects on MAO-A necessitate structural refinements to enhance specificity.
  • In Vivo Data : Most studies are limited to in vitro assays; pharmacokinetic and toxicity profiles in animal models are sparse.

Table 3: Recent Applications and Challenges

Application Findings Challenges
Neurodegenerative diseases MAO-B inhibition at nanomolar levels Off-target MAO-A activity
Antibacterial agents Efflux pump inhibition in MRSA Limited efficacy against Gram-negative strains
Anticancer agents RET kinase inhibition Lack of tumor penetration studies in vivo

Properties

IUPAC Name

N-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-13-11(14-15-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWDXYWBTQVTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428147
Record name N-Methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-77-3
Record name N-Methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.245 g/mol
  • CAS Number : 944450-83-3
  • IUPAC Name : N-methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The following findings summarize its biological activity against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis and cell cycle arrest at G0-G1 phase
U-937 (Monocytic Leukemia)0.75Inhibition of cell proliferation via apoptosis
PANC-1 (Pancreatic Cancer)2.41Selective cytotoxicity with minimal effect on normal cells

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The oxadiazole moiety is believed to play a crucial role in:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Flow cytometry assays have shown that this compound can induce apoptosis in various cancer cell lines in a dose-dependent manner .
  • Cell Cycle Arrest : It has been observed to arrest the cell cycle at the G0-G1 phase, preventing further division and proliferation of cancer cells .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted on several oxadiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against human leukemia and breast cancer cells. The findings indicated that these compounds could be more effective than traditional chemotherapeutics like doxorubicin in certain contexts .

Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of oxadiazole derivatives has revealed that modifications to the oxadiazole ring can enhance biological activity. Specifically, the introduction of electron-withdrawing groups has been shown to improve anticancer potency and selectivity against cancerous cells compared to non-cancerous cells.

Preparation Methods

General Strategies for 1,2,4-Oxadiazole Ring Synthesis

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. The key synthetic routes include:

  • Amidoxime and Acyl Chloride/Carboxylic Acid Derivative Cyclization:
    This classical method involves the reaction of amidoximes with acyl chlorides or activated esters to form the oxadiazole ring. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency. Activation of carboxylic acids via coupling reagents (e.g., EDC, DCC, CDI) is common to facilitate cyclization.

  • Microwave-Assisted Synthesis:
    Microwave irradiation (MWI) has been shown to significantly reduce reaction times and improve yields by accelerating the heterocyclization of amidoximes with acyl chlorides or esters, often in the presence of bases like NH4F/Al2O3 or K2CO3. This method is environmentally favorable due to reduced solvent volumes and shorter reaction times.

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles:
    This approach generates 1,2,4-oxadiazoles via cycloaddition but suffers from low yields and side reactions such as dimerization of nitrile oxides. Platinum(IV) catalysts have been used to improve this method, though solubility and cost issues limit its practicality.

  • One-Pot Syntheses Using Superbases or Vilsmeier Reagents:
    Recent advances include one-pot methods where amidoximes react with methyl or ethyl esters of carboxylic acids in superbase media (NaOH/DMSO) or where carboxylic acids are activated in situ by Vilsmeier reagents, yielding 3,5-disubstituted 1,2,4-oxadiazoles efficiently at room temperature or mild conditions.

Specific Preparation of 5-Methyl-1,2,4-Oxadiazole Derivatives

For the target compound containing a 5-methyl substituent on the oxadiazole ring, the amidoxime precursor is typically derived from a nitrile bearing the methyl group at the appropriate position. The synthetic route generally proceeds as follows:

  • Step 1: Synthesis of Amidoxime Intermediate
    The nitrile precursor (e.g., 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile) is converted to the corresponding amidoxime by reaction with hydroxylamine hydrochloride under basic conditions, often facilitated by microwave irradiation or catalytic systems such as MgO or KF.

  • Step 2: Cyclization to 1,2,4-Oxadiazole
    The amidoxime is then cyclized with an activated carboxylic acid derivative (e.g., methyl ester or acyl chloride) to form the 1,2,4-oxadiazole ring. The reaction may be catalyzed by bases or proceed under microwave conditions to enhance yield and reduce reaction time.

  • Step 3: Introduction of Benzylamine Substituent
    The benzylamine moiety, N-methylated, can be introduced via nucleophilic substitution or reductive amination on a suitable benzyl halide or aldehyde intermediate bearing the oxadiazole substituent. This step requires careful control to avoid ring degradation.

Research Findings and Optimization Notes

  • Microwave-Assisted Synthesis:
    Studies confirm that microwave irradiation significantly decreases reaction times (from hours to minutes) and improves yields (often >80%) for amidoxime cyclizations.

  • Catalyst and Base Selection:
    Pyridine and TBAF are effective catalysts for amidoxime and acyl chloride cyclizations, improving product purity and yield.

  • Solvent Effects:
    Dichloromethane and dimethyl sulfoxide (DMSO) are common solvents; DMSO is preferred in one-pot superbase methods due to its polarity and ability to dissolve both reactants and bases.

  • Purification Challenges:
    Some methods report difficulties in purification due to side products; one-pot and microwave methods often simplify purification by producing cleaner reaction mixtures.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Advantages Limitations
Amidoxime + Acyl Chloride Cyclization Amidoxime, acyl chloride Pyridine, TBAF Reflux or microwave Simple, moderate to high yield Purification challenges
Amidoxime + Carboxylic Acid Ester (Superbase) Amidoxime, methyl/ethyl ester NaOH/DMSO (superbase) Room temperature, 4–24 h One-pot, mild conditions Longer reaction time
Microwave-Assisted Amidoxime Cyclization Amidoxime, acyl chloride/ester NH4F/Al2O3 or K2CO3 Microwave, minutes High yield, short time, eco-friendly Requires microwave setup
1,3-Dipolar Cycloaddition Nitrile oxide, nitrile Pt(IV) catalyst Mild conditions Novel approach Low yield, expensive catalyst

Patented Processes and Industrial Relevance

A patent (WO2013186792A2) describes processes for preparing substituted 1,2,4-oxadiazole derivatives, including methyl-substituted analogs, via multi-step synthesis involving carboxylic acid activation and heterocyclization, highlighting industrial applicability of these methods for pharmaceutical intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.